molecular formula C21H20ClFN4O3 B2738036 2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide CAS No. 2309602-90-0

2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide

Cat. No.: B2738036
CAS No.: 2309602-90-0
M. Wt: 430.86
InChI Key: IFXIXJUUGUQOFK-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a cyclopropyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclopropyl and methoxyphenyl groups, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Cyclopropyl and Methoxyphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with 2-chloro-4-fluorobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring and other functional groups may allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-fluorobenzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the triazole ring, cyclopropyl group, and methoxyphenyl group in a single molecule provides a versatile scaffold for various applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c1-30-16-7-2-13(3-8-16)19-25-26(21(29)27(19)15-5-6-15)11-10-24-20(28)17-9-4-14(23)12-18(17)22/h2-4,7-9,12,15H,5-6,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXIXJUUGUQOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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